molecular formula C10H11NO3 B2667936 N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide CAS No. 2187-27-1

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide

Cat. No.: B2667936
CAS No.: 2187-27-1
M. Wt: 193.202
InChI Key: PFGGISJHTXCRGI-UHFFFAOYSA-N
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Description

Contextualization within N-Acyl-α-hydroxyketone Chemistry and Structural Motifs

The structure of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide places it within the broader class of N-acyl-α-hydroxyketones. The α-hydroxy ketone motif, also known as an acyloin, consists of a hydroxyl group attached to a carbon atom adjacent to a carbonyl group. rsc.orgresearchgate.net This arrangement is a cornerstone in synthetic organic chemistry, found in numerous natural products and serving as a versatile intermediate for the synthesis of more complex molecules. researchgate.net

The reactivity of α-hydroxy ketones is rich and varied; they can undergo oxidation to form diones, reduction to yield diols, and various rearrangement reactions. nih.gov The classical α-ketol rearrangement, for instance, involves the isomerization of an α-hydroxy ketone through the 1,2-shift of a substituent, a process that can be catalyzed by acids or bases. researchgate.netnih.gov The addition of the N-acyl group, as seen in this compound, introduces an amide functionality. This not only modifies the electronic properties of the α-hydroxy ketone core but also provides an additional site for hydrogen bonding, influencing the molecule's conformation and intermolecular interactions.

Numerous synthetic strategies have been developed to access α-hydroxy ketones, including the oxidation of enolates, the condensation of esters (acyloin condensation), and the catalytic oxidation of vicinal diols. organic-chemistry.org These methods provide a foundation for the potential synthesis of N-acyl derivatives like the title compound.

Significance of the α-Ketoamide Moiety in Chemical Biology and Organic Synthesis

Central to the structure of this compound is the α-ketoamide moiety. This functional group is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. nih.govacs.orgnih.govacs.org As a result, the α-ketoamide motif is found in a wide array of natural products and has been extensively utilized by medicinal chemists to develop compounds with potential clinical applications, including antitumor, antiviral, and antibacterial agents. nih.govacs.org

The significance of the α-ketoamide group stems from its unique chemical and physical properties. It possesses both electrophilic and nucleophilic centers, allowing for diverse reactivity. nih.gov It can act as a non-reactive scaffold, using its ability to form hydrogen bonds and its specific geometry to orient other functional groups for optimal interaction with a biological target. nih.govacs.org Alternatively, the carbonyl group can react covalently with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes, making it a valuable "warhead" for designing enzyme inhibitors. acs.org

Compared to other dicarbonyl derivatives like α-ketoacids and α-ketoesters, α-ketoamides often exhibit superior pharmacokinetic properties, including enhanced metabolic stability and better membrane permeability. nih.govacs.org This improved stability, particularly against plasma esterases and proteolytic cleavage, makes them attractive candidates for drug development. nih.gov

Historical Overview of Research Pertaining to Structurally Related Acetamide (B32628) Derivatives

The acetamide functional group is a fundamental component of many organic molecules and is prevalent in pharmaceuticals. Acetamide derivatives represent a broad and historically significant class of compounds with a vast range of biological activities. ontosight.ainih.govgalaxypub.co Research over many decades has established their utility as therapeutic agents across numerous disease areas.

Historically, one of the most well-known acetamide derivatives is paracetamol (acetaminophen), a widely used analgesic and antipyretic agent. nih.gov This highlights the long-standing importance of the acetamide scaffold in medicine. Further research has revealed that derivatives of acetamide possess a wide spectrum of pharmacological effects, including:

Anti-inflammatory activity : Many acetamide derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting enzymes like cyclooxygenase (COX). galaxypub.co

Antimicrobial and Antifungal activity : Certain analogs have shown efficacy against various bacterial and fungal strains. ontosight.aipatsnap.com

Anticancer activity : The acetamide moiety has been incorporated into molecules designed to inhibit cancer cell proliferation. ontosight.ainih.gov

Anticonvulsant and Analgesic properties : Beyond paracetamol, other N-substituted acetamides have been investigated for their effects on the central nervous system, showing potential as anticonvulsants and pain relievers. nih.govresearchgate.net

This extensive history of research underscores the versatility of the acetamide group in molecular design. The knowledge gained from studying these derivatives provides a strong foundation for investigating new compounds like this compound, suggesting that it too may possess interesting biological properties.

Current Research Trends and Unexplored Avenues for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, current trends in medicinal chemistry and organic synthesis point toward several promising and unexplored avenues for its investigation. The compound's structure, combining the privileged α-ketoamide moiety with the versatile acetamide framework, makes it a prime candidate for several lines of inquiry.

Potential Research Directions:

Enzyme Inhibition Studies : Given that the α-ketoamide moiety is a known pharmacophore for inhibiting serine and cysteine proteases, a primary avenue of research would be to screen this compound against a panel of these enzymes. This could include proteases involved in viral replication, cancer progression, or inflammatory diseases.

Development of Novel Synthetic Methodologies : Exploring efficient and stereoselective methods to synthesize this compound and its analogs would be a valuable contribution to organic synthesis. This could involve asymmetric synthesis techniques to produce enantiomerically pure forms of the compound, which is crucial for pharmacological studies.

Scaffold for Library Synthesis : The compound could serve as a versatile starting material for the creation of a library of related molecules. Modifications to the phenyl ring (introducing various substituents) or the acetamide group could be systematically explored to establish structure-activity relationships (SAR) against different biological targets.

Investigation of Anti-inflammatory and Analgesic Potential : Drawing from the known activities of many acetamide derivatives, investigating the anti-inflammatory and analgesic properties of this compound is a logical step. nih.govgalaxypub.coresearchgate.net

The combination of a hydroxyl group, a ketone, and an amide provides multiple points for hydrogen bonding, suggesting that the molecule could be designed to fit into specific protein binding pockets. The future of research on this compound will likely involve its synthesis, characterization, and subsequent evaluation in a variety of biological assays to unlock its full potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-10(14)9(13)8-5-3-2-4-6-8/h2-6,10,14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGGISJHTXCRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies for N 1 Hydroxy 2 Oxo 2 Phenylethyl Acetamide

Reactivity of the Acetamide (B32628) Functional Group

The acetamide group in N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide, a secondary amide, exhibits reactivity at both the carbonyl carbon and the nitrogen atom. These reactions are fundamental to modifying the core structure and introducing new functionalities.

Hydrolysis: The amide bond of the acetamide group can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-amino-1-hydroxy-1-phenylethanone and acetic acid. nih.gov

Acid-Catalyzed Hydrolysis: This typically involves heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. rsc.org

Base-Catalyzed Hydrolysis: This process is usually carried out by heating the amide with a strong base like sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and an amine. mdpi.com

The reaction conditions for hydrolysis can be modulated to control the reaction rate, although harsh conditions might lead to side reactions involving the α-hydroxyketone moiety.

Transamidation: This reaction involves the exchange of the acetamido group with another amine, offering a direct route to novel amide derivatives. Transamidation can be challenging due to the stability of the amide bond but can be achieved under specific catalytic conditions. rsc.org Metal-free transamidation of activated amides, such as N-acyl-glutarimides, with various amines proceeds under mild conditions, suggesting that activation of the acetamide carbonyl in this compound could facilitate this transformation. rsc.org The reversibility of N,S-acyl or N,Se-acyl migration reactions in native chemical ligation highlights alternative strategies for peptide transamidation that could be conceptually applied. nih.gov

Table 1: General Conditions for Hydrolysis and Transamidation of Amides
ReactionTypical ReagentsGeneral ConditionsProduct(s) from this compound
Acid-Catalyzed HydrolysisHCl or H₂SO₄ in H₂OHeating2-amino-1-hydroxy-1-phenylethanone and Acetic Acid
Base-Catalyzed HydrolysisNaOH or KOH in H₂O/alcoholHeatingSodium acetate (B1210297) and 2-amino-1-hydroxy-1-phenylethanone
TransamidationPrimary or secondary amine, catalyst (e.g., Ti-based)Anhydrous conditions, heatingNew N-substituted 2-amino-1-hydroxy-1-phenylethanone derivative

N-Alkylation: The nitrogen atom of the acetamide group can be alkylated, although this is generally more challenging for secondary amides compared to primary amides or amines due to the reduced nucleophilicity of the nitrogen. researchgate.net Direct N-alkylation of amides with alcohols can be achieved using catalysts like ruthenium complexes, which proceed via a hydrogen auto-transfer mechanism. nih.govrsc.org Another approach involves the deprotonation of the amide with a strong base to form an amidate anion, which then acts as a nucleophile towards an alkylating agent (e.g., an alkyl halide). The presence of the neighboring hydroxyl group in this compound might influence the reactivity and regioselectivity of N-alkylation.

N-Acylation: The introduction of a second acyl group on the nitrogen atom to form an imide is a potential derivatization strategy. This typically requires a strong acylating agent, such as an acid chloride or anhydride (B1165640), and often a base to facilitate the reaction. researchgate.netorganic-chemistry.org The reactivity of the acetamide nitrogen towards acylation will be influenced by steric hindrance and the electronic effects of the rest of the molecule.

Table 2: General Strategies for N-Alkylation and N-Acylation of Secondary Amides
ReactionTypical ReagentsGeneral ConditionsPotential Product from this compound
N-AlkylationAlkyl halide, strong base (e.g., NaH) or Alcohol, catalyst (e.g., Ru complex)Anhydrous solvent (e.g., THF, DMF)N-alkyl-N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
N-AcylationAcyl chloride or anhydride, base (e.g., pyridine)Anhydrous solvent (e.g., CH₂Cl₂)N-acyl-N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (an imide)

Transformations of the α-Hydroxyketone System

The α-hydroxyketone moiety is a highly versatile functional group that can undergo a variety of transformations, including oxidation, reduction, reactions at the carbonyl group, and rearrangements.

Oxidation: The secondary alcohol of the α-hydroxyketone can be oxidized to a 1,2-diketone, specifically 1-phenyl-2-(acetylamino)ethane-1,2-dione. Mild oxidizing agents are generally preferred to avoid over-oxidation or cleavage of the molecule. Pyridinium chlorochromate (PCC) is a suitable reagent for the oxidation of secondary alcohols to ketones. vanderbilt.edu The oxidation of N-hydroxy-N-(2-fluorenyl)acetamide has been studied using various oxidants, providing a reference for the potential reactivity of the hydroxyl group in similar structures. nih.gov

Reduction: The carbonyl group of the α-hydroxyketone can be reduced to a secondary alcohol, leading to the formation of a vicinal diol, 1-phenyl-2-(acetylamino)ethane-1,2-diol. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of ketones to alcohols and is generally unreactive towards amides. rsc.org The stereochemical outcome of the reduction can be influenced by the existing stereocenter at the adjacent carbon bearing the hydroxyl group, potentially leading to diastereoselective synthesis of the diol.

Table 3: Oxidation and Reduction of the α-Hydroxyketone Moiety
ReactionTypical ReagentProduct from this compound
OxidationPyridinium chlorochromate (PCC)1-Phenyl-2-(acetylamino)ethane-1,2-dione
ReductionSodium borohydride (NaBH₄)1-Phenyl-2-(acetylamino)ethane-1,2-diol

The carbonyl group in the α-hydroxyketone system is electrophilic and susceptible to attack by various nucleophiles.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) to the ketone will result in the formation of a tertiary alcohol after acidic workup. The presence of the acidic hydroxyl and amide N-H protons would require the use of excess Grignard reagent or prior protection of these functional groups. The reaction of Grignard reagents with 2-oxoaldehydes can be complex, sometimes showing reluctance to react with the aldehyde functionality. nih.gov

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com Reaction with a phosphorus ylide (a Wittig reagent) would yield an alkene. The Wittig reaction is generally tolerant of amide functional groups. wikipedia.org

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines, or with other nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to form oximes and hydrazones, respectively. These reactions are typically catalyzed by acid.

Table 4: Nucleophilic Addition Reactions at the Carbonyl Group
ReactionNucleophile/ReagentGeneral Product Type
Grignard AdditionRMgXTertiary alcohol
Wittig ReactionPh₃P=CHRAlkene
Imine FormationRNH₂Imine
Oxime FormationNH₂OHOxime
Hydrazone FormationNH₂NHRHydrazone

While the classical benzilic acid rearrangement involves the transformation of 1,2-diketones into α-hydroxy carboxylic acids in the presence of a strong base, analogues of this rearrangement can be envisioned for α-hydroxyketones. wikipedia.orgquora.comtennessee.eduorganic-chemistry.org The reaction proceeds via nucleophilic attack of a hydroxide ion on a carbonyl group, followed by a 1,2-migration of an adjacent carbon atom. wikipedia.orgquora.com In the case of this compound, if the hydroxyl group were to be oxidized to a carbonyl, the resulting diketone could undergo a benzilic acid rearrangement. wikipedia.orgtennessee.eduorganic-chemistry.org Alternatively, under certain conditions, a related α-ketol rearrangement might occur, involving the interconversion of the α-hydroxyketone to an isomeric α-hydroxyketone through the migration of a substituent. wikipedia.org

Modifications at the Phenylethyl Moiety

The phenylethyl moiety of this compound offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's steric and electronic properties. These modifications can be broadly categorized into reactions at the aromatic ring and functionalization of the ethyl side-chain.

Electrophilic Aromatic Substitution Reactions

The phenyl group is susceptible to electrophilic aromatic substitution, enabling the introduction of a wide range of functional groups onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the existing side chain. The activating or deactivating nature of the side chain will also influence the reaction conditions required. Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br, -I) using appropriate halogenating agents (e.g., Cl₂, Br₂, I₂) in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Attachment of alkyl or acyl groups using an alkyl halide or acyl halide and a Lewis acid catalyst. These reactions can be used to introduce new carbon-based substituents.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The table below outlines these potential modifications.

ReactionReagentsFunctional Group Introduced
NitrationHNO₃, H₂SO₄-NO₂
HalogenationX₂ (X = Cl, Br, I), Lewis Acid-X
Friedel-Crafts AlkylationR-X, Lewis Acid-R
Friedel-Crafts AcylationRCO-X, Lewis Acid-COR
SulfonationFuming H₂SO₄-SO₃H

Side-Chain Functionalization

The ethyl side-chain of this compound possesses a secondary hydroxyl group and a ketone, both of which are amenable to a variety of chemical transformations.

The hydroxyl group can be:

Oxidized: Conversion to a ketone, yielding a diketone derivative.

Esterified or Etherified: Reaction with acyl chlorides, anhydrides, or alkyl halides to introduce ester or ether functionalities.

Replaced: Through nucleophilic substitution reactions after conversion to a better leaving group (e.g., a tosylate).

The ketone can undergo:

Reduction: Conversion to a secondary alcohol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new amine-containing derivative.

Wittig Reaction: Conversion of the carbonyl to an alkene.

These modifications provide a means to systematically alter the polarity, size, and hydrogen-bonding capabilities of the side chain.

Rational Design and Synthesis of this compound Derivatives as Chemical Probes

The structural framework of this compound can be strategically modified to create chemical probes for studying biological systems. Such probes are invaluable tools for identifying molecular targets, elucidating mechanisms of action, and visualizing biological processes.

Incorporation of Reporter Groups for Mechanistic Studies

To facilitate the detection and quantification of the parent molecule or its interaction with biological targets, various reporter groups can be incorporated into the structure of this compound. The choice of reporter group depends on the specific application and the desired detection method.

Commonly used reporter groups include:

Fluorophores: Fluorescent molecules (e.g., fluorescein, rhodamine) that allow for visualization by fluorescence microscopy or quantification by fluorometry.

Biotin: A small molecule that binds with high affinity to streptavidin, enabling detection and purification through streptavidin-conjugated reporters or matrices.

Radioisotopes: Incorporation of isotopes such as ³H, ¹⁴C, or ¹²⁵I allows for sensitive detection and quantification through autoradiography or scintillation counting. The development of radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2 highlights a similar strategy in a related class of compounds researchgate.net.

The reporter group can be attached to the this compound core through a linker, which can be varied in length and composition to optimize the properties of the resulting probe.

Development of Photoaffinity Labels and Bioconjugation Handles

To covalently link this compound to its biological target, photoaffinity labels or bioconjugation handles can be introduced.

Photoaffinity Labels: These are chemically inert groups that become highly reactive upon exposure to light of a specific wavelength. Common photoaffinity labels include azides, diazirines, and benzophenones. Once the probe is bound to its target, irradiation leads to the formation of a covalent bond, allowing for the identification of the target protein.

Bioconjugation Handles: These are reactive functional groups that can form a stable covalent bond with specific amino acid residues on a protein under physiological conditions. Examples include:

Alkynes or Azides: For use in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition).

Maleimides: Which react specifically with thiol groups of cysteine residues.

N-Hydroxysuccinimide (NHS) esters: Which react with primary amines of lysine (B10760008) residues.

The table below summarizes potential functional groups for creating chemical probes.

Probe TypeFunctional GroupPurpose
Fluorescent ProbeFluorophore (e.g., Dansyl, NBD)Visualization and quantification
Affinity ProbeBiotinPurification and detection
Photoaffinity LabelPhenyl azide, BenzophenoneCovalent cross-linking to target upon photoactivation
Bioconjugation HandleAlkyne, Azide, MaleimideCovalent attachment to biomolecules

The rational design and synthesis of such derivatives of this compound can provide powerful tools for chemical biology and drug discovery research.

Computational and Theoretical Investigations of N 1 Hydroxy 2 Oxo 2 Phenylethyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Molecular Orbital Theory and Electron Density Distribution

No specific data available in the scientific literature.

Reactivity Predictions based on Frontier Molecular Orbitals

No specific data available in the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

Energy Landscape Exploration and Stable Conformers

No specific data available in the scientific literature.

Flexibility and Dynamics in Different Environments

No specific data available in the scientific literature.

Molecular Docking and Ligand-Target Interaction Prediction

No specific data available in the scientific literature.

In Silico Screening and Binding Site Analysis

In silico screening is a computational technique used to search large databases of compounds to identify molecules that are likely to bind to a drug target, typically a protein or enzyme. researchgate.net For N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide, this process would involve using its three-dimensional structure as a query to screen against libraries of biological macromolecules. The goal is to identify potential binding partners and elucidate the compound's mechanism of action at a molecular level.

Binding site analysis is a subsequent step that characterizes the specific pocket or groove on a target macromolecule where the compound is predicted to bind. This analysis identifies key amino acid residues that may interact with the ligand. For this compound, the analysis would focus on how its distinct functional groups—the hydroxyl, amide, and phenyl moieties—fit into and interact with the geometric and electrostatic environment of a hypothetical binding site.

Table 1: Predicted Physicochemical Properties for In Silico Screening

Property Predicted Value Significance in Screening
Molecular Weight 193.2 g/mol ontosight.ai Influences absorption and distribution.
Hydrogen Bond Donors 2 Potential for specific interactions with target. plos.org
Hydrogen Bond Acceptors 3 Key for forming stable ligand-target complexes. plos.org
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.5 (Estimated) Indicates hydrophobicity and ability to cross membranes.

Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of a ligand-target complex is heavily dependent on non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.org The structure of this compound possesses functional groups capable of participating in both types of interactions.

Hydrogen Bonding: The hydroxyl (-OH) group and the amide (-NH) group can act as hydrogen bond donors. The oxygen atoms of the hydroxyl, carbonyl (C=O), and amide groups can serve as hydrogen bond acceptors. ontosight.ai The formation of a network of hydrogen bonds with residues in a binding pocket would significantly contribute to the binding affinity.

Hydrophobic Interactions: The phenyl ring is the primary hydrophobic region of the molecule. This aromatic ring can engage in favorable van der Waals forces and π-π stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding site. researchgate.net

These weak intermolecular forces are critical in determining the specificity and strength of the binding between the compound and its biological target. plos.org

Table 2: Potential Intermolecular Interactions of this compound

Functional Group Potential Interaction Interacting Partner (in a protein)
Phenyl Ring Hydrophobic, π-π Stacking Aromatic amino acids (e.g., Phe, Tyr, Trp)
Hydroxyl (-OH) Hydrogen Bond Donor/Acceptor Polar amino acids (e.g., Ser, Thr, Asp, Glu)
Amide (-NHC=O) Hydrogen Bond Donor/Acceptor Backbone atoms or polar side chains

Prediction of Binding Modes with Hypothetical Biological Macromolecules

Molecular docking simulations are employed to predict the preferred orientation and conformation, or "binding mode," of a ligand when bound to a target. nih.gov For this compound, these simulations would place the molecule into the active site of a hypothetical receptor and calculate the most energetically favorable positions.

The results of such simulations provide a "pose" that details the specific interactions, including the distances and angles of hydrogen bonds and the proximity of hydrophobic contacts. Different scoring functions are used to rank various potential binding modes, with the top-ranked poses representing the most probable orientations. nih.gov This information is crucial for understanding how the compound might elicit a biological effect and for designing more potent analogues. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netopenmedicinalchemistryjournal.com

Development of Predictive Models for Chemical Attributes

For analogues of this compound, a QSAR/QSPR study would begin by compiling a dataset of structurally similar molecules with known activities or properties. Molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, would then be calculated for each analogue. These descriptors can be categorized as:

Topological: Describing atomic connectivity.

Geometrical: Relating to the 3D structure.

Electronic: Pertaining to charge distribution and orbitals.

Hydrophobic: Quantifying lipophilicity.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity or property. researchgate.net A robust model can then be used to predict the attributes of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 3: Example Descriptors for a Hypothetical QSAR Model

Descriptor Type Example Descriptor Information Encoded
Electronic Dipole Moment Polarity and charge distribution
Topological Wiener Index Molecular branching and compactness
Geometrical Van der Waals Volume Molecular size and shape

Ligand-Based and Structure-Based Pharmacophore Model Generation

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.com

Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features responsible for their activity. mdpi.com For analogues of this compound, a ligand-based model might identify a specific arrangement of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic ring as being crucial for activity.

Structure-Based Pharmacophore Modeling: When the structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interaction points within its binding site. nih.gov This involves identifying features such as hydrogen bond donors/acceptors, charged groups, and hydrophobic regions within the active site that are complementary to a potential ligand. This type of model serves as a 3D query for virtual screening to identify novel compounds that fit the binding site's interaction profile. nih.gov

Both approaches are powerful tools in drug design, enabling the identification of novel scaffolds and the optimization of lead compounds by ensuring they possess the necessary features for biological recognition. dovepress.commdpi.com

Mechanistic Research on Molecular Interactions of N 1 Hydroxy 2 Oxo 2 Phenylethyl Acetamide

Elucidation of Molecular Recognition and Binding Modes (In Vitro/In Silico)

There is no published research detailing the molecular recognition and binding modes of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide with any specific biological target.

No studies employing biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding affinity and thermodynamics of this compound to a protein target could be identified.

In the absence of studies on its interaction with a biological target, there is no information available regarding the specific amino acid residues that may be involved in binding this compound.

Investigating Enzymatic Inhibition Mechanisms and Kinetics

There is a lack of published data on the enzymatic inhibition properties of this compound.

No cell-free enzymatic assays have been reported that would classify this compound as a reversible or irreversible inhibitor of any enzyme.

Due to the absence of enzymatic inhibition studies, no kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) have been determined for this compound against any enzyme system.

No structural biology studies, such as X-ray co-crystallography or cryo-electron microscopy (Cryo-EM), have been published that show this compound in a complex with a protein or enzyme. Therefore, the structural basis for any potential interaction remains unknown.

Modulation of Biochemical Pathways (Cell-Free or Recombinant Systems)

Comprehensive searches for specific studies on the modulation of biochemical pathways by this compound in cell-free or recombinant systems have not yielded detailed research findings. While the structure of the compound suggests potential for interaction with biological macromolecules, specific data on its effects on enzyme cascades, metabolic flux, or signal transduction components are not available in the current scientific literature.

Impact on Enzyme Cascades and Metabolic Flux

There is currently no published research detailing the impact of this compound on specific enzyme cascades or its influence on metabolic flux in isolated or recombinant systems. Investigations into whether this compound acts as an inhibitor, activator, or modulator of key metabolic enzymes have not been reported.

Interaction with Signal Transduction Components

Similarly, information regarding the direct interaction of this compound with components of signal transduction pathways is not documented. Studies that would elucidate its binding to receptors, kinases, phosphatases, or other signaling proteins in a cell-free environment are not presently available.

This compound as a Probe for Target Identification

The use of this compound as a chemical probe for the identification of specific biological targets has not been described in the scientific literature. Methodologies such as affinity chromatography, activity-based protein profiling, or other chemical biology approaches utilizing this compound to isolate and identify its binding partners have not been reported.

Due to the absence of specific research data for this compound in the requested areas, a data table summarizing research findings cannot be generated.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization of N 1 Hydroxy 2 Oxo 2 Phenylethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the molecular framework.

Based on the structure of this compound, the expected ¹H and ¹³C NMR chemical shifts can be predicted. These predictions are derived from established chemical shift values for similar functional groups and structural motifs.

Predicted ¹H and ¹³C NMR Chemical Shifts: Predicted values are estimated for a standard deuterated solvent like CDCl₃ or DMSO-d₆ and may vary based on experimental conditions.

While 1D NMR provides initial assignments, 2D NMR techniques are required for unambiguous structural confirmation by revealing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would be expected to show a crucial cross-peak between the amide N-H proton and the methine (CH) proton. emerypharma.com Further correlations would be observed between the methine proton and the hydroxyl O-H proton, as well as between the protons of the phenyl ring.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate protons with their directly attached carbons (¹J-coupling). An HSQC spectrum would definitively link the predicted proton signals to their corresponding carbon signals, for example, confirming the assignments of the methine CH group and the acetamide (B32628) methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons, which is critical for conformational analysis. A NOESY spectrum could show correlations between the methine proton and the ortho-protons of the phenyl ring, providing insight into the preferred rotational conformation around the C-C bond. It could also reveal the spatial relationship between the acetamide methyl protons and the methine proton.

Expected 2D NMR Correlations:

Amide bonds possess a significant degree of double-bond character due to resonance, which leads to restricted rotation around the C-N bond. nanalysis.com This phenomenon can be investigated using variable-temperature or dynamic NMR (DNMR) studies. mdpi.com For a secondary amide like this compound, this restricted rotation can lead to the existence of syn and anti conformers, which may be observable at low temperatures.

As the temperature of the sample is increased, the rate of rotation around the amide bond increases. If distinct signals for different conformers are present at low temperatures, they will broaden and eventually coalesce into a single time-averaged signal at a specific temperature known as the coalescence temperature. mdpi.com By analyzing the line shape changes as a function of temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated. For typical secondary amides, these rotational barriers are often in the range of 14-18 kcal/mol. nih.govnih.gov Such a study would provide valuable information on the conformational flexibility of the amide group within the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁NO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is typically performed on the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺.

Calculated Exact Masses for HRMS Confirmation:

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern is highly dependent on the molecular structure, providing a "fingerprint" that can be used for structural elucidation. nih.gov

For the protonated this compound, several fragmentation pathways can be predicted. Common fragmentation pathways for protonated amino acids and their derivatives often involve the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO). nih.govunito.it Key predicted fragmentations include:

Loss of water: A neutral loss of 18 Da from the precursor ion, resulting from the elimination of the hydroxyl group.

Benzoyl cation formation: Cleavage of the C-C bond between the two carbonyl groups would be expected to yield the highly stable benzoyl cation at m/z 105. This is often a dominant peak for compounds containing a benzoyl moiety.

Amide bond cleavage: Fragmentation across the amide bond can lead to various characteristic ions.

Sequential losses: The initial fragment ions can undergo further fragmentation, leading to a cascade of product ions that help piece together the molecular structure.

Predicted Key MS/MS Fragments of [C₁₀H₁₁NO₃+H]⁺:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties, respectively.

Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. The presence of two distinct carbonyl stretching frequencies (one for the ketone and one for the amide) would be a key diagnostic feature. The conjugation of the ketone to the phenyl ring is known to lower its stretching frequency. pressbooks.pub

Predicted Characteristic IR Absorption Bands:

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum is determined by the chromophores present. In this molecule, the primary chromophore is the benzoyl group (C₆H₅-C=O), where the phenyl ring is conjugated with the ketone carbonyl group. This conjugated system gives rise to characteristic electronic transitions.

Predicted UV-Vis Absorption Maxima (λ_max):

Table of Compound Names

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Application of this technique to this compound would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the stereochemical configuration of the chiral center. While specific crystallographic data for the title compound is not publicly available, the expected features can be inferred from studies on related N-acyl and acetamide derivatives.

The molecular structure of this compound features several functional groups capable of forming strong intermolecular interactions, which would govern its crystal packing. The amide N-H group and the hydroxyl O-H group are potent hydrogen bond donors, while the amide carbonyl oxygen, the ketone carbonyl oxygen, and the hydroxyl oxygen are effective hydrogen bond acceptors.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Motif
Hydrogen Bond Amide N-H Amide C=O Chain, Dimer
Hydrogen Bond Hydroxyl O-H Ketone C=O Intramolecular Ring
Hydrogen Bond Hydroxyl O-H Amide C=O Intermolecular Network
Hydrogen Bond Hydroxyl O-H Hydroxyl O Intermolecular Network

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding groups. rsc.org this compound possesses rotational freedom around several single bonds, such as the C-C bond connecting the phenyl and ketone groups and the C-N amide bond. This flexibility suggests that the molecule could adopt different conformations in the solid state, potentially leading to the formation of different polymorphs.

Each polymorph would exhibit a unique crystal lattice and, consequently, distinct physical properties such as melting point, solubility, and stability. Conformational analysis would focus on the torsion angles within the molecule. The relative orientation of the phenyl ring, the acetamide group, and the hydroxyl group could vary between different polymorphic forms, driven by a delicate balance between intramolecular steric effects and the optimization of intermolecular hydrogen bonding and packing forces in the crystal. youtube.com Experimental screening for polymorphs, typically involving crystallization from a variety of solvents under different conditions, would be a critical step in the solid-state characterization of this compound.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used techniques for this purpose.

Given its polarity and aromatic chromophore, reversed-phase HPLC (RP-HPLC) would be the method of choice for the analysis of this compound. RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. wikipedia.orgphenomenex.com

Method Development: A typical starting point for method development would involve a C18 (octadecylsilane) column, which is a versatile stationary phase for a wide range of organic molecules. phenomenex.com The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. wikipedia.org The presence of the phenyl group allows for strong UV absorbance, making a photodiode array (PDA) or a simple UV detector set at an appropriate wavelength (e.g., around 254 nm or the compound's λmax) a suitable detection method. nih.gov

Optimization: Optimization would involve adjusting the mobile phase composition to achieve a good retention time and separation from any impurities. An isocratic elution (constant mobile phase composition) might be sufficient, but a gradient elution (where the proportion of the organic modifier is increased over time) could provide better resolution and faster analysis times, especially for complex mixtures. wikipedia.org Factors such as mobile phase pH, column temperature, and flow rate would also be fine-tuned to optimize peak shape and resolution. For instance, adjusting the pH can alter the ionization state of acidic or basic impurities, thereby changing their retention.

Table 2: Hypothetical RP-HPLC Method Parameters for this compound

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase for hydrophobic/polar analytes. tandfonline.com
Mobile Phase A: Water, B: Acetonitrile Common solvents for RP-HPLC providing good selectivity. studyraid.com
Elution Gradient: 30% B to 90% B over 15 min Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow for analytical columns. nih.gov
Column Temp. 30 °C Provides reproducible retention times.
Detection UV at 254 nm Phenyl group provides strong UV absorbance.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. The presence of polar hydroxyl and amide groups can lead to poor peak shape and adsorption onto the GC column. researchgate.net Therefore, derivatization is necessary to convert the analyte into a more volatile and thermally stable form.

Derivatization: The most common derivatization strategy for compounds with active hydrogens (like those in -OH and -NH groups) is silylation. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. This process blocks the polar sites, reduces intermolecular hydrogen bonding, and significantly increases the compound's volatility.

GC Analysis: The resulting TMS-ether/amide derivative can then be analyzed on a standard non-polar or mid-polar capillary GC column (e.g., DB-5 or HP-5ms). Detection would typically be performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). GC-MS analysis would provide both the retention time for the derivative and its mass spectrum, which can be used to confirm the molecular weight and fragmentation pattern, thus verifying the structure of the original molecule. researchgate.net

Table 3: Proposed GC-MS Analysis of Derivatized this compound

Step Procedure/Parameter Purpose
Derivatization Reaction with BSTFA + 1% TMCS in acetonitrile at 70°C for 30 min To form the volatile di-TMS derivative.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film) Standard, non-polar column for general-purpose analysis.
Carrier Gas Helium Inert carrier gas for GC-MS.
Oven Program 100°C (1 min) to 300°C at 15°C/min To separate the derivative from by-products and impurities.
Injector Temp. 280 °C Ensures complete volatilization of the derivative.
Detector Mass Spectrometer (MS) Provides structural information through mass-to-charge ratio.

| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for generating reproducible spectra. |

Future Directions and Emerging Research Avenues for N 1 Hydroxy 2 Oxo 2 Phenylethyl Acetamide

Development of Novel and Efficient Synthetic Routes for Analogues

A primary avenue for future research lies in the development of diverse and efficient synthetic strategies to generate analogues of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide. The core α-hydroxy ketone moiety is a valuable synthon, and numerous methods for its synthesis can be adapted and optimized. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net Future work will likely focus on creating libraries of analogues by modifying the phenyl ring, the N-acyl group, and the α-carbon.

Key synthetic approaches that could be explored include:

Asymmetric Hydroxylation: Building upon established methods for the α-hydroxylation of ketones, new catalytic systems can be developed for the enantioselective synthesis of analogues. organic-chemistry.orgnih.gov This includes using chiral organocatalysts or transition metal complexes to introduce the hydroxyl group with high stereocontrol.

Biocatalysis: The use of enzymes, such as ketoreductases or lyases, offers a green and highly selective method for producing enantiomerically pure α-hydroxy ketones. acs.orgnih.gov Screening for novel enzymes or engineering existing ones could provide efficient routes to chiral analogues that are difficult to access through traditional chemical synthesis. acs.orgebi.ac.uk

Modification of the N-Acyl Group: The acetamide (B32628) group can be readily replaced with a wide variety of other acyl groups through standard amide coupling reactions. nih.govresearchgate.net This would allow for the exploration of how changes in the size, electronics, and lipophilicity of this group affect biological activity.

Functionalization of the Phenyl Ring: Analogues with diverse substituents on the phenyl ring can be prepared from corresponding substituted benzoyl compounds. This allows for a systematic exploration of structure-activity relationships (SAR).

Table 1: Potential Synthetic Strategies for Analogue Generation
Synthetic StrategyDescriptionKey AdvantageReference
Asymmetric Dihydroxylation of Enol EthersConversion of silyl (B83357) enol ethers derived from acetophenones into α-hydroxy ketones using chiral catalysts.Provides high enantiomeric purity. acs.org
Enzyme-Catalyzed ReductionsStereoselective reduction of prochiral 1,2-diketones using butanediol (B1596017) dehydrogenase or other oxidoreductases.Environmentally friendly, high stereoselectivity. nih.govrsc.org
Rearrangement ReactionsCatalytic, enantioselective acyloin rearrangement of α-ketols to form new α-hydroxy ketone structures.Access to structurally complex scaffolds. researchgate.netresearchgate.net
Multi-Step Synthesis from IndolesA sequence involving Fischer indole (B1671886) synthesis, Witkop oxidation, and Claisen-Schmidt condensation to generate related N-acetylated ketone structures.Generates novel heterocyclic analogues. mdpi.com

Exploration of Previously Undiscovered Molecular Targets and Binding Partnerships (Theoretical)

A significant frontier for this compound is the theoretical identification of its potential molecular targets. Given the lack of extensive biological data, computational "target fishing" or "target prediction" methodologies are crucial. mdpi.com These in silico approaches can generate testable hypotheses about the compound's mechanism of action, guiding future experimental work. biorxiv.orgbohrium.com

Future research in this area should involve:

Ligand-Based Target Prediction: Using the 2D and 3D structure of the compound as a query to search databases of known bioactive molecules. mdpi.com Algorithms can identify proteins that bind to compounds with similar structural or electronic features.

Pharmacophore Modeling: Developing a pharmacophore model that defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. nih.gov This model can then be used to screen virtual libraries of compounds and protein structures to find potential binding partners. researchgate.netnih.gov

Reverse Docking/Screening: Docking the structure of this compound against a large collection of protein binding sites to identify those with high predicted binding affinity. This can uncover unexpected "off-target" effects or entirely new therapeutic applications. nih.gov

These computational predictions can be integrated, with high-confidence targets being prioritized for experimental validation. csic.es

Integration into Systems Chemical Biology and Phenotypic Screening Platforms (Mechanistic focus)

Phenotypic screening, which identifies compounds based on their effect on cellular or organismal phenotypes without a priori knowledge of the target, is experiencing a resurgence. nih.gov This approach is particularly well-suited for exploring the biological potential of this compound and its analogues.

Future directions include:

Broad-Based Phenotypic Screening: Subjecting a library of N-acyl-α-hydroxyketone analogues to a diverse array of phenotypic assays, such as cell viability screens across cancer cell lines, antimicrobial susceptibility tests, or high-content imaging assays that monitor morphological changes.

Mechanism Deconvolution: For any "hit" compounds identified in phenotypic screens, the next critical step is target identification. A key strategy is activity-based protein profiling (ABPP), a chemoproteomic technique used to identify the molecular targets of small molecules in complex biological systems. This has been successfully used to find targets for compounds featuring ketone scaffolds. biorxiv.orgbiorxiv.org

Systems Biology Integration: Integrating phenotypic screening data with other 'omics' data (e.g., transcriptomics, proteomics) can help to elucidate the mechanism of action. For example, observing which cellular pathways are perturbed upon treatment with the compound can provide strong clues about its molecular target and function.

A recent study successfully employed phenotypic screening of a library containing covalent chloromethyl ketone compounds to identify novel antibacterial agents and a new druggable target, MiaA. biorxiv.orgbiorxiv.orgresearchgate.net This demonstrates the power of combining phenotypic screening with subsequent mechanistic studies to discover novel biology for ketone-containing small molecules.

Addressing Stereochemical Challenges in Synthesis and Biological Evaluation

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. It is well-established that stereochemistry plays a pivotal role in biological activity, with different enantiomers of a chiral drug often exhibiting different pharmacological, pharmacokinetic, and toxicological properties. nih.govnih.govmdpi.com

A critical area of future research is to address the stereochemistry of this compound and its analogues through:

Enantioselective Synthesis: Developing robust methods for the asymmetric synthesis of both the (R)- and (S)-enantiomers in high enantiomeric purity. Strategies such as organocatalytic α-hydroxylation, kinetic resolution, and biocatalysis will be essential. nih.govacs.orggoogle.com The development of efficient syntheses for enantiomerically enriched α-hydroxy ketones is a major focus in the pharmaceutical industry due to their value as building blocks. acs.orgnih.gov

Chiral Separation and Analysis: Establishing analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to separate and quantify the enantiomers from racemic mixtures. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents can be used to determine the absolute configuration of the separated enantiomers. researchgate.net

Stereospecific Biological Evaluation: Once the individual enantiomers are isolated, they must be evaluated separately in a range of biological assays. This is crucial to determine whether one enantiomer is more potent, responsible for a different biological effect, or contributes to off-target toxicity. nih.gov Such studies are essential for understanding the true therapeutic potential and developing a safe and effective agent.

Table 2: Comparison of Chiral Synthesis and Evaluation Techniques
TechniqueApplicationFuture FocusReference
Asymmetric CatalysisDirect synthesis of single enantiomers.Discovery of new, more efficient, and versatile chiral catalysts. researchgate.netnih.gov
BiocatalysisEnzyme-mediated synthesis of single enantiomers.Expanding the enzyme toolbox and applying them in continuous flow reactors. acs.orgnih.govebi.ac.uk
Chiral ChromatographySeparation of racemic mixtures for evaluation.Developing scalable separation methods for preclinical studies. researchgate.net
Stereospecific AssaysComparing the biological activity of individual enantiomers.Systematic evaluation across multiple disease models. nih.govmdpi.com

Computational Innovations for Enhanced Prediction of Molecular Behavior and Interactions

Beyond target identification, computational chemistry offers a powerful toolkit to predict the molecular behavior, properties, and interactions of this compound. These predictive models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising characteristics.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models for a series of analogues to correlate specific structural features with observed biological activity. researchgate.net This can guide the rational design of more potent compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within the binding site of a putative protein target. MD simulations can provide insights into the stability of the protein-ligand complex, identify key binding interactions, and predict binding free energies. nih.gov

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues early in the design phase. This helps to de-risk drug development by flagging compounds likely to have poor pharmacokinetic profiles or toxic liabilities. nih.gov

By combining different computational tools, researchers can build a comprehensive profile of a potential drug candidate before committing significant resources to its synthesis and experimental testing.

Challenges and Opportunities in the Academic Study of N-Acyl-α-hydroxyketone Compounds

The broader class of N-acyl-α-hydroxyketone compounds, including this compound, presents both unique challenges and significant opportunities for academic research.

Challenges:

Chemical Stability: The α-hydroxy ketone motif can be susceptible to rearrangement reactions, such as the acyloin rearrangement, particularly under acidic or basic conditions. researchgate.net This can complicate synthesis, purification, and formulation.

Synthetic Complexity: While many methods exist for synthesizing α-hydroxy ketones, achieving high yields and stereoselectivity, especially for structurally complex analogues, remains a challenge. google.com

Undefined Biological Space: The biological roles and potential targets of this specific subclass of compounds are not well-defined, making it difficult to formulate initial hypotheses for biological screening. ontosight.ai

Opportunities:

Chemical Versatility: The α-hydroxy ketone is a highly versatile functional group that can participate in a wide range of chemical transformations, making it an excellent starting point for the synthesis of diverse and complex molecular architectures. researchgate.netebi.ac.uk Novel reactions, such as the recently developed [3+2] cyclization with N-acylhydrazones, open up new avenues for library creation. rsc.org

Privileged Scaffold Potential: The combination of a hydrogen-bonding hydroxyl group, a polar ketone, and an amide linkage in a compact structure suggests that this scaffold may be "privileged," capable of interacting with a variety of biological targets.

Discovery of Novel Mechanisms: As a relatively underexplored chemical class, these compounds are ideal candidates for phenotypic screening campaigns aimed at discovering compounds with novel mechanisms of action. biorxiv.orgbiorxiv.org Their study could lead to the identification of new druggable targets and pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide?

  • The compound can be synthesized via nucleophilic substitution of 2-chloro-N-phenylacetamide with acetate under mild alkaline conditions. Subsequent hydrolysis of the intermediate ester yields the hydroxyacetamide derivative. Reaction optimization may involve controlled stoichiometry (e.g., excess acetyl chloride) and purification via silica gel chromatography or recrystallization . Alternative routes include condensation of phenylglyoxal derivatives with acetamide precursors, leveraging reaction conditions (e.g., reflux in dichloromethane) to enhance yield .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign proton environments (e.g., hydroxy, oxo, and phenyl groups) and confirm backbone connectivity.
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
  • X-ray Crystallography : Resolve absolute stereochemistry using SHELX-based refinement for small-molecule structures .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Conduct in vitro assays such as:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Evaluate interactions with target proteins (e.g., kinases) via fluorescence-based assays. Reference analogous acetamides with reported bioactivity for experimental design .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved?

  • Employ 2D NMR techniques (HSQC, COSY) to resolve overlapping signals and assign coupling patterns. Cross-validate with DFT calculations to predict chemical shifts and compare with experimental data. For chiral centers, use X-ray crystallography to confirm spatial arrangements .

Q. What strategies improve synthetic yield and purity in scale-up protocols?

  • Reaction Optimization : Use continuous flow reactors for precise temperature control and reduced side reactions.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency.
  • Purification : Gradient TLC (e.g., 0–8% MeOH in CH₂Cl₂) or preparative HPLC to isolate high-purity fractions .

Q. How can computational modeling guide reactivity analysis and target interaction studies?

  • DFT Simulations : Model reaction pathways (e.g., transition states for hydrolysis) using Gaussian or ORCA software.
  • Molecular Docking : Predict binding affinities with biological targets (e.g., DNA topoisomerases) using AutoDock Vina. Validate results with experimental binding assays (e.g., surface plasmon resonance) .

Q. What experimental designs address stability challenges under physiological conditions?

  • pH-Dependent Stability Studies : Monitor degradation kinetics via HPLC at varying pH (2–10). Use Arrhenius plots to extrapolate shelf-life at 25°C.
  • Metabolite Identification : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.